Ethyl 2-[(2-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
This compound (CAS 1365962-47-5) is a functionalized tetrahydrobenzothiophene derivative featuring a 2-chloropropanoyl amino group at position 2, a phenyl-substituted cyclohexene ring at position 6, and an ethyl ester at position 2. Its molecular formula is C₂₀H₂₂ClNO₃S, with a molecular weight of 391.92 g/mol .
Properties
IUPAC Name |
ethyl 2-(2-chloropropanoylamino)-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22ClNO3S/c1-3-25-20(24)17-15-10-9-14(13-7-5-4-6-8-13)11-16(15)26-19(17)22-18(23)12(2)21/h4-8,12,14H,3,9-11H2,1-2H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVCCYEFMYXEENE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C3=CC=CC=C3)NC(=O)C(C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22ClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[(2-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate (CAS: 1365962-47-5) is a compound of significant interest due to its diverse biological activities. This article provides an overview of its pharmacological properties, focusing on its antitumor effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : CHClNOS
- Molecular Weight : 391.92 g/mol
- IUPAC Name : this compound
Antitumor Activity
Recent studies have highlighted the compound's potential as an antitumor agent. In vitro evaluations have demonstrated that it induces apoptosis in various cancer cell lines, particularly breast cancer (MCF-7) cells. The following table summarizes key findings regarding its antitumor activity:
| Study | Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| MCF-7 | 23.2 | Induction of apoptosis and cell cycle arrest | |
| Other cancer lines | 49.9 | Apoptosis and necrosis induction |
The compound's mechanism of action involves the activation of apoptotic pathways and cell cycle arrest at the G2/M phase. Flow cytometry analysis revealed a significant increase in early and late apoptosis markers following treatment with this compound.
- Apoptosis Induction : The compound triggers apoptosis in cancer cells via mitochondrial pathways, leading to cytochrome c release and caspase activation.
- Cell Cycle Arrest : It causes G2/M phase arrest in cancer cells, inhibiting their proliferation.
- Inhibition of Autophagy : Interestingly, it has been shown to inhibit autophagic processes that could otherwise lead to cell survival under stress conditions.
Study on MCF-7 Cells
In a detailed study conducted by researchers , treatment with this compound resulted in:
- Reduction in Cell Viability : A decrease in cell viability by approximately 26.86% was observed after 48 hours.
- Apoptosis Rates : Early apoptosis was noted at 8.73%, while late apoptosis reached 18.13%, indicating effective induction of programmed cell death.
Comparative Analysis with Other Compounds
In comparative studies against other known antitumor agents:
| Compound | IC (µM) | Activity Type |
|---|---|---|
| Ethyl Compound | 23.2 | Apoptosis |
| Compound X | 30.0 | Apoptosis |
| Compound Y | 40.0 | Cytotoxicity |
These results indicate that this compound exhibits superior potency compared to some existing therapies.
Comparison with Similar Compounds
Substituent Variations in Acylated Tetrahydrobenzothiophenes
The following table summarizes key analogs and their structural/physicochemical differences:
Key Observations :
- Acyl Group Position: The 3-chloropropanoyl analog (CAS 353478-52-1) differs in chloro placement, altering electronic distribution and possibly metabolic stability compared to the 2-chloro isomer .
- Phenyl vs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
